

# DWP-05195: A Novel Analgesic Targeting TRPV1 - A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic effects of **DWP-05195**, a novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, with established analgesic alternatives. The information is supported by available preclinical and clinical experimental data, detailed methodologies, and visual representations of key pathways and workflows.

### **Introduction to DWP-05195**

**DWP-05195** is a novel, orally administered small molecule that acts as an antagonist of the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. Its activation on sensory neurons plays a crucial role in the generation and sensitization of pain, particularly in inflammatory and neuropathic pain states. By blocking the activation of TRPV1, **DWP-05195** aims to provide pain relief with a novel mechanism of action.

A first-in-human, randomized, double-blind, placebo-controlled Phase 1 clinical trial has been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **DWP-05195** in healthy volunteers.[1][2] The study demonstrated that **DWP-05195** was well-tolerated and showed a dose-dependent increase in the heat pain threshold and heat pain tolerance, supporting its potential as an analgesic.[1][2]

### **Comparative Analgesic Efficacy**



Direct comparative clinical trials of **DWP-05195** against other analgesics are not yet available. However, we can compare its performance in experimental pain models with the known effects of standard-of-care analgesics for neuropathic pain, such as gabapentin, amitriptyline, and duloxetine.

## Clinical Data: Experimental Pain Models in Healthy Volunteers

The Phase 1 trial of **DWP-05195** utilized the heat-capsaicin sensitization model to assess its analgesic effect. This model is a standardized method to induce a state of hyperalgesia (increased sensitivity to pain) and allodynia (pain in response to a normally non-painful stimulus) in healthy volunteers, mimicking aspects of neuropathic pain.

Table 1: Effect of **DWP-05195** on Heat Pain Threshold (HPtr) and Heat Pain Tolerance (HPtol) in Healthy Volunteers

Dose Group	Change from Baseline in HPtr (°C)	Change from Baseline in HPtol (°C)
Placebo	-	-
DWP-05195 (10-600 mg)	Tended to increase in a dose- dependent manner	Tended to increase in a dose- dependent manner

Note: Specific mean and standard deviation values for each dose group are not publicly available in the referenced publication. The results are described qualitatively.

### **Comparator Analgesics: Effects on Experimental Pain**

While direct comparisons in the same experimental setup are limited, studies have investigated the effects of standard neuropathic pain medications on similar experimental pain models in humans.

 Gabapentin: In a study using the heat-capsaicin sensitization model in healthy volunteers, oral gabapentin (1,200 mg) was shown to profoundly suppress established cutaneous sensitization and prevent its development.[3][4] However, it did not change thermal



nociception in normal, non-sensitized skin.[3] Another study in patients with neuropathic pain found that gabapentin did not affect detection and pain thresholds for hot stimuli.[5]

- Amitriptyline: A study investigating the effects of transcutaneous amitriptyline in healthy
  volunteers found that it significantly decreased heat pain thresholds, suggesting a potential
  pro-nociceptive effect on thermal sensation in non-sensitized skin.[6] Another study using
  iontophoresis to deliver amitriptyline found no significant changes in pain threshold.[7]
- Duloxetine: Clinical trials with duloxetine in painful conditions like fibromyalgia and
  osteoarthritis have shown analgesic effects, but specific data on its impact on experimentally
  induced heat pain thresholds in healthy volunteers is not readily available.[8][9]

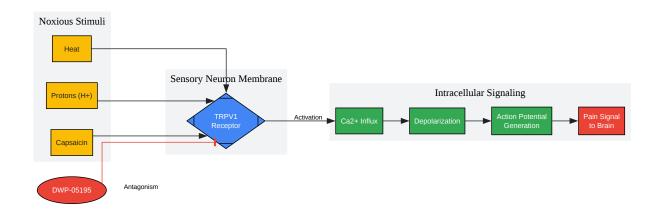
### **Preclinical Evidence**

While specific preclinical data for **DWP-05195** has not been published in detail, the initial clinical trial publication mentions that it has demonstrated analgesic effects in animal models of nerve injury and diabetic neuropathy.[2] TRPV1 antagonists as a class have shown efficacy in various preclinical pain models. For instance, the TRPV1 antagonist A-425619 completely attenuated thermal hypersensitivity in a mouse model of spinal nerve ligation.[10]

### **Mechanism of Action: TRPV1 Antagonism**

**DWP-05195** exerts its analgesic effect by blocking the TRPV1 receptor, which is predominantly expressed on nociceptive sensory neurons.





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Caption: **DWP-05195** blocks the activation of the TRPV1 receptor by noxious stimuli.

# Experimental Protocols Heat Pain Threshold (HPtr) and Heat Pain Tolerance (HPtol) Measurement

This protocol is based on the methodology described in the first-in-human study of **DWP-05195**.[2]

Objective: To assess the analgesic effect of a compound by measuring the temperature at which a thermal stimulus is first perceived as painful (HPtr) and the maximum temperature that can be tolerated (HPtol).

Apparatus: A computer-controlled thermal sensory analyzer with a thermode.

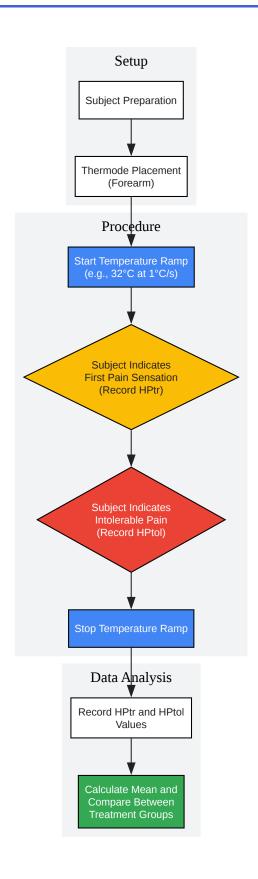
#### Procedure:

The thermode is attached to the subject's forearm.



- The temperature of the thermode is increased at a constant rate (e.g., 1°C/second) from a baseline temperature (e.g., 32°C).
- The subject is instructed to press a button when the sensation first becomes painful (HPtr).
- The temperature continues to rise, and the subject is instructed to press the button again when the pain becomes intolerable (HPtol).
- The temperatures at which the buttons are pressed are recorded as HPtr and HPtol, respectively.
- Multiple measurements are taken, and the average is calculated.





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